![molecular formula C21H18N2O B560416 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one CAS No. 163655-37-6](/img/structure/B560416.png)

3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one

Overview

Description

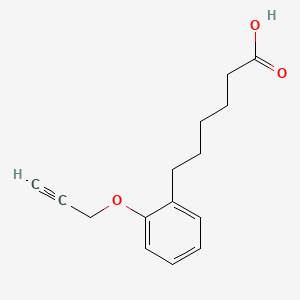

This compound is a naphthalene derivative . It has a molecular formula of C21H18N2O, an average mass of 314.381, and a mono-isotopic mass of 314.14191 .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Biological Activity

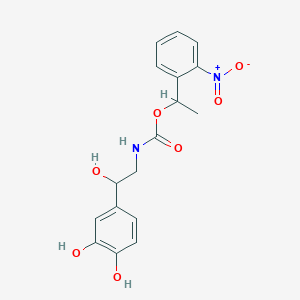

Indole derivatives, including those related to 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one, are key components of many natural and synthetic compounds with significant biological activity. Recent research has focused on synthesizing new derivatives of 2,3-dimethylindole, which exhibit potential biological activities. These activities include functioning as para amino benzoic acid antagonists, glutamyl endopeptidase II inhibitors, and membrane integrity agonists, among others (Avdeenko, Konovalova, & Yakymenko, 2020).

Chemical Transformations and Applications

Studies on 2-alkynyl- and 2,7-dialkynyl derivatives of 1,8-bis(dimethylamino)naphthalene have led to various palladium- and copper-assisted heterocyclizations. These transformations are significant for developing new compounds with potential applications in various fields, including material science and pharmaceuticals (Filatova et al., 2015).

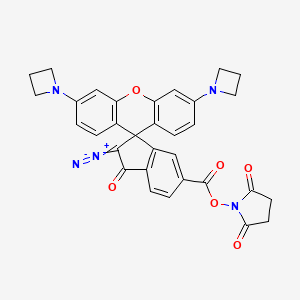

Fluorescent Chemosensors

Compounds related to this compound have been used in the development of fluorescent chemosensors. These sensors are capable of detecting specific metal ions, such as Fe+3 ions, with high sensitivity and selectivity. This application is particularly relevant in environmental monitoring and biomedical diagnostics (Singh, Sindhu, & Khurana, 2014).

Mechanism of Action

Target of Action

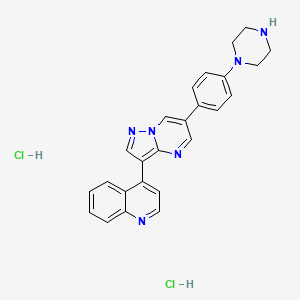

The primary target of MAZ51 is the vascular endothelial growth factor receptor-3 (VEGFR-3) . VEGFR-3 is a receptor tyrosine kinase that plays a central role in lymphangiogenesis, a process involved in the formation of lymphatic vessels .

Mode of Action

MAZ51 was originally synthesized as a selective inhibitor of VEGFR-3 tyrosine kinase . It inhibits VEGF-C-induced activation of VEGFR-3 without blocking VEGF-C-mediated stimulation of VEGFR2 .

Biochemical Pathways

MAZ51 affects the RhoA and Akt/GSK3β signaling pathways . Treatment of glioma cells with MAZ51 results in increased levels of phosphorylated GSK3β through the activation of Akt, as well as increased levels of active RhoA . These pathways are involved in cell proliferation, survival, and migration .

Pharmacokinetics

Its impact on bioavailability is suggested by its ability to inhibit cellular proliferation and induce g2/m phase cell cycle arrest in glioma cells .

Result of Action

Exposure of glioma cell lines to MAZ51 causes dramatic shape changes, including the retraction of cellular protrusions and cell rounding . These changes are caused by the clustering and aggregation of actin filaments and microtubules . MAZ51 also induces G2/M phase cell cycle arrest, leading to an inhibition of cellular proliferation, without triggering significant cell death .

Action Environment

It’s worth noting that the effects of maz51 are dose- and time-dependent , suggesting that the concentration of the drug and the duration of exposure could influence its efficacy

Biochemical Analysis

Biochemical Properties

MAZ51 has been shown to block the ligand-induced autophosphorylation of VEGFR-3, a receptor tyrosine kinase that plays a central role in the regulation of lymphangiogenesis . This suggests that MAZ51 interacts with VEGFR-3 and other tyrosine kinases, potentially influencing their activity and the biochemical reactions they are involved in .

Cellular Effects

MAZ51 has been found to cause dramatic shape changes in glioma cell lines, including the retraction of cellular protrusions and cell rounding . This suggests that MAZ51 influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of MAZ51 involves the inhibition of VEGFR-3 tyrosine kinase activity, which may lead to changes in gene expression and cellular signaling . It has been suggested that MAZ51 may also block the activity of other tyrosine kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, MAZ51 has been shown to inhibit the growth of rat mammary carcinomas

Dosage Effects in Animal Models

The effects of MAZ51 on animal models have not been fully explored. Given its inhibitory effects on tumor growth, it is possible that different dosages of MAZ51 could have varying effects on tumor size and progression .

Metabolic Pathways

Given its interaction with VEGFR-3 and potentially other tyrosine kinases, it is likely that MAZ51 influences several metabolic pathways .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one involves the condensation of 4-(dimethylamino)-1-naphthaldehyde with isatin in the presence of a base. The resulting compound is then purified to obtain the final product.", "Starting Materials": ["4-(dimethylamino)-1-naphthaldehyde", "isatin", "base (such as potassium hydroxide or sodium hydroxide)"], "Reaction": ["Step 1: Condensation of 4-(dimethylamino)-1-naphthaldehyde with isatin in the presence of a base to form the intermediate compound", "Step 2: Purification of the intermediate compound to obtain the final product 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one"] } | |

| 163655-37-6 | |

Molecular Formula |

C21H18N2O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13- |

InChI Key |

VFCXONOPGCDDBQ-AQTBWJFISA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O |

SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |

Appearance |

A crystalline solid |

Purity |

≥95% |

storage |

Room Temperature |

synonyms |

MAZ51; 3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one; |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

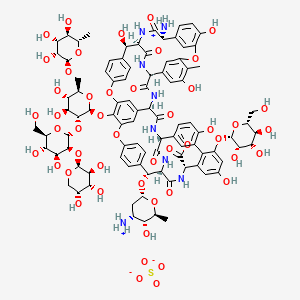

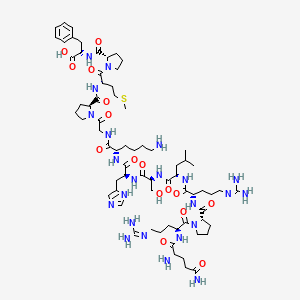

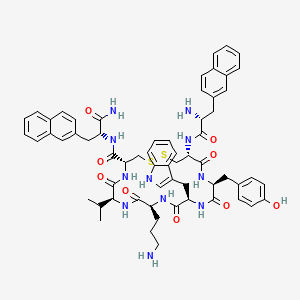

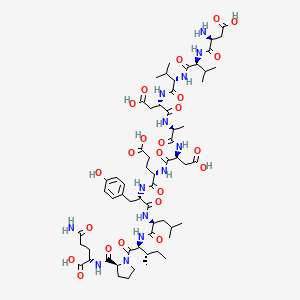

Feasible Synthetic Routes

Q1: Does MAZ51 always inhibit VEGFR-3 phosphorylation?

A2: Surprisingly, MAZ51 doesn't always inhibit VEGFR-3 phosphorylation. In some glioma cells, it actually increased VEGFR-3 tyrosine phosphorylation. [] Further research confirmed that MAZ51's anti-proliferative activity in those cells was independent of VEGFR-3 phosphorylation inhibition. []

Q2: What is the impact of MAZ51 on tumor growth in vivo?

A3: MAZ51 demonstrates significant antitumor activity in vivo. Studies show it effectively inhibits the growth of rat mammary carcinomas, suggesting both direct tumor growth inhibition and interference with tumor-host interactions. []

Q3: How does MAZ51 affect prostate cancer cells?

A4: In prostate cancer, particularly the aggressive PC-3 cell line, MAZ51 demonstrates anti-cancer effects. These cells exhibit high VEGFR-3 expression, and MAZ51 effectively inhibits their proliferation, migration, and VEGF-C-induced migration. [] In vivo studies using a xenograft mouse model confirmed that MAZ51 blocks tumor growth of PC-3 cells, highlighting its potential as a therapeutic target in prostate cancer. []

Q4: What role does MAZ51 play in acute kidney injury?

A6: Research using MAZ51 in a cisplatin-induced nephrotoxicity model revealed an unexpected protective role for lymphangiogenesis in this context. MAZ51 treatment worsened kidney damage, increased apoptosis, inflammation, and upregulated intrarenal phospho-NF-kB, phospho-JNK, and IL-6 compared to controls. [] This suggests that de novo lymphangiogenesis might have a protective role in cisplatin nephrotoxicity. Notably, MAZ51 also caused vascular damage and altered endothelial marker expression, indicating potential off-target effects on the vasculature during cisplatin nephrotoxicity. []

Q5: How does MAZ51 interact with chemotherapeutic agents in cancer treatment?

A7: Combining MAZ51 with chemotherapy shows promise in specific cancer contexts. For instance, in ovarian cancer, VEGFR3 inhibition via MAZ51 downregulates BRCA1 and BRCA2 expression, sensitizing resistant cell lines with reverted BRCA2 mutations to chemotherapy. [] Similarly, in a drug-resistant mammary tumor model, sequential treatment with docetaxel followed by MAZ51 significantly reduced tumor growth and weight compared to single-agent treatment, highlighting the potential of combination therapy. []

Q6: Are there any biomarkers associated with MAZ51 efficacy?

A8: While specific biomarkers for MAZ51 efficacy are still under investigation, research suggests potential candidates. For example, in acute myeloid leukemia (AML), high cytosolic FLT4 expression, potentially driven by internalization, is linked to refractory disease and could serve as a potential biomarker for MAZ51 responsiveness. []

Q7: What is the role of the VEGF-C/VEGFR-3 axis in oral squamous cell carcinoma?

A9: Research using SAS cells, an oral squamous carcinoma cell line, highlights the importance of the VEGF-C/FLT-4 autocrine loop in tumor progression. Inhibiting this loop with a dominant-negative FLT-4 or MAZ51 suppressed tumor growth, lymphangiogenesis, and VEGF-C expression in vitro and in vivo. [] This suggests targeting tumor cell-associated FLT-4 and the VEGF-C/FLT-4 autocrine loop as potential therapeutic strategies in oral squamous cell carcinoma. []

Q8: What are the limitations of using MAZ51 in research?

A11: Despite showing promise in preclinical settings, MAZ51 has limitations. Research suggests potential off-target effects, particularly on the vasculature, as observed in the cisplatin nephrotoxicity model. [] Additionally, its efficacy appears context-dependent, with varying impacts on lymphangiogenesis and tumor growth depending on the specific disease model and experimental conditions. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)